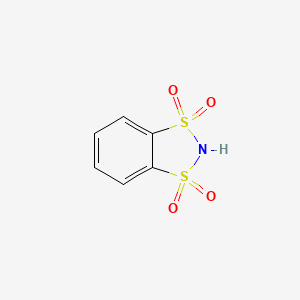

O-Benzenedisulfonimide

Übersicht

Beschreibung

O-Benzenedisulfonimide is a chemical compound known for its strong Brønsted acidity and its utility in various organic reactions. It has been widely used as a catalyst in acid-catalyzed reactions due to its high acidity and stability. The compound is also known for its solubility in both organic solvents and water, making it versatile for different reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-Benzenedisulfonimide can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with sulfuric acid, followed by oxidation. This method yields this compound with high purity and efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: O-Benzenedisulfonimide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It acts as a leaving group in reactions involving nucleophilic substitution of amines with alcohols or phenols, forming corresponding ethers.

Common Reagents and Conditions:

Major Products:

Nucleophilic Substitution: The major products are ethers formed from the substitution reactions.

Catalysis: The major products are α-amino nitriles formed from the Strecker reaction.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1. Acid-Catalyzed Organic Reactions

o-Benzenedisulfonimide has been extensively utilized as a catalyst in numerous acid-catalyzed organic reactions. Its high acidity allows it to facilitate reactions under mild conditions, making it an attractive alternative to traditional strong acids. The compound can be used in catalytic amounts, which promotes economic and ecological benefits due to easy recovery and recycling.

- Multicomponent Reactions : It has been effectively employed in multicomponent reactions (MCRs) for the synthesis of heterocycles. For example, it catalyzed the synthesis of bis-coumarins and dihydropyrano[3,2-c]chromenes from various aldehydes and hydroxycoumarins under eco-friendly conditions .

- Hetero-Michael Reactions : The compound has shown efficacy in hetero-Michael reactions involving oxygen, sulfur, and nitrogen nucleophiles with Michael acceptors, yielding highly functionalized products .

- Friedel-Crafts Reactions : It has also been applied in Friedel-Crafts-type reactions, facilitating the synthesis of α-aminophosphonates from activated arenes and aldehydes .

Nucleophilic Substitution Reactions

This compound serves as an effective leaving group in nucleophilic substitution reactions involving amines with alcohols or phenols. This application is particularly valuable for synthesizing ethers, showcasing its versatility in organic synthesis .

Asymmetric Synthesis

The compound's derivatives have been explored for their potential in asymmetric catalysis. Chiral derivatives of this compound have been synthesized and utilized to enhance stereoselectivity in various reactions. This aspect is crucial for producing chiral molecules efficiently .

Fluorination Reactions

The N-fluoroderivative of this compound acts as a stable and efficient fluorinating agent, which has been employed in several asymmetric syntheses. Its ability to introduce fluorine into organic molecules expands its utility in synthetic chemistry .

Stability and Recovery

One of the significant advantages of using this compound is its stability and ease of recovery from reaction mixtures. This characteristic not only reduces waste but also enhances the economic viability of processes utilizing this compound .

Case Studies

Wirkmechanismus

The mechanism by which o-benzenedisulfonimide exerts its effects involves its strong Brønsted acidity. It acts as a proton donor in acid-catalyzed reactions, facilitating the formation of reaction intermediates and products. The compound’s high acidity is attributed to the presence of two sulfonyl groups, which enhance its proton-donating ability .

Vergleich Mit ähnlichen Verbindungen

- Anthranilic Acid

- O-Aminobenzenesulfonic Acid

- O-Bis (Methylsulfanyl)benzene

- N-Hydroxy-O-Benzenedisulfonimide

- N-Halogen-O-Benzenedisulfonimides

Uniqueness: O-Benzenedisulfonimide stands out due to its high acidity and stability, making it a more effective catalyst in acid-catalyzed reactions compared to its analogs. Its solubility in both organic solvents and water also adds to its versatility in various reaction conditions .

Biologische Aktivität

O-Benzenedisulfonimide (OBS) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of OBS, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a cyclic disulfonimide known for its strong Brønsted acid characteristics, making it a valuable reagent in organic synthesis. Its derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of OBS and its derivatives against a range of microorganisms. A notable study evaluated several o-benzenedisulfonimido-sulfonamide derivatives for their antibacterial and antifungal activities.

Key Findings

- Microbial Targets : The compounds were tested against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida spp..

- Minimum Inhibitory Concentration (MIC) : The study reported varying MIC values across different compounds, indicating their potency against specific microbial strains.

| Compound | MIC (μg/ml) against S. aureus | MIC (μg/ml) against E. faecalis | MIC (μg/ml) against C. tropicalis |

|---|---|---|---|

| 1 | 625 | 1250 | 1250 |

| 2 | 312.5 | 625 | 625 |

| 3 | 2500 | 1250 | 1250 |

| 4 | 625 | 1250 | 1250 |

| 5 | 1250 | 1250 | 1250 |

| Reference | 125 | - | - |

The mechanism by which OBS exerts its antimicrobial effects is still under investigation; however, it is believed that its sulfonamide moiety plays a crucial role in inhibiting bacterial growth by interfering with folate synthesis pathways. This mechanism is similar to that of traditional sulfonamide antibiotics .

Case Studies

- Antibacterial Activity : A study focused on the synthesis and biological evaluation of new benzenesulphonamide derivatives demonstrated significant antibacterial activity with some compounds showing MIC values as low as 6.63 mg/mL against S. aureus . This underscores the potential of OBS derivatives in combating resistant strains of bacteria.

- Anti-inflammatory Properties : Another research effort investigated the anti-inflammatory effects of certain sulfonamide derivatives alongside their antimicrobial properties. Some compounds showed up to 94% inhibition of carrageenan-induced edema in rat models, indicating their dual functionality as both anti-inflammatory and antimicrobial agents .

Future Directions

Given the promising results regarding the biological activity of this compound and its derivatives, future research should focus on:

- Structural Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before clinical trials.

- Mechanistic Studies : Further elucidating the exact mechanisms through which these compounds exert their biological effects.

Eigenschaften

IUPAC Name |

1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S2/c8-12(9)5-3-1-2-4-6(5)13(10,11)7-12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWQFOHBHHIZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)S(=O)(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4482-01-3 | |

| Record name | 1,2-Benzenedisulfonic Imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of O-Benzenedisulfonimide?

A1: this compound has the molecular formula C6H6N2O4S2 and a molecular weight of 234.24 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. This includes 1H NMR, 13C NMR, and X-ray crystallography, confirming its structure and properties. [, ]

Q3: Is this compound stable under ambient conditions?

A3: Yes, this compound exhibits good stability when stored in a cool, dry place. []

Q4: What solvents is this compound soluble in?

A4: this compound demonstrates solubility in water, tetrahydrofuran (THF), and acetonitrile. []

Q5: What are the primary applications of this compound in organic synthesis?

A5: this compound acts as a strong Brønsted acid catalyst in a wide array of organic reactions. These include etherification, esterification, acetalization, Mukaiyama aldol reactions, and the synthesis of heterocycles like benzothiazoles and benzimidazoles. [, , , , ]

Q6: How does this compound compare to other Brønsted acid catalysts?

A6: this compound offers advantages over some traditional Brønsted acids due to its mild reaction conditions, ease of handling, and ability to be recovered and reused. This recyclability makes it appealing for green chemistry applications. [, ]

Q7: Can you provide an example of a reaction mechanism where this compound acts as a catalyst?

A7: In the synthesis of α-amino nitriles via the Strecker reaction, this compound facilitates a two-phase mechanism. First, it catalyzes the nucleophilic addition of aniline to a ketone, followed by dehydration to an imine. Then, it promotes the formal addition of cyanide to the protonated imine. []

Q8: Has this compound been used in polymerization reactions?

A8: Yes, research demonstrates the effectiveness of this compound as a catalyst for ring-opening polymerization. It enables controlled synthesis of polyesters like poly(δ-valerolactone) and poly(ε-caprolactone) with controlled molecular weights and narrow polydispersities. [, ]

Q9: What is the role of the this compound anion in reactions involving its diazonium salts?

A9: Research suggests that the this compound anion can function as an electron transfer agent in reactions with its diazonium salts. This property is crucial in reactions like copper-free Sandmeyer cyanations and gold-catalyzed Heck couplings. [, ]

Q10: Have computational methods been applied to study this compound and its reactions?

A10: Yes, density functional theory (DFT) calculations have been employed to understand the mechanisms of reactions involving this compound, such as its interaction with triorganoindium compounds. []

Q11: Are there studies on structure-activity relationships (SAR) for this compound derivatives?

A11: While extensive SAR data might be limited, research has explored chiral derivatives of this compound in asymmetric catalysis, highlighting the impact of structural modifications on selectivity. []

Q12: What are potential future directions for research on this compound?

A14: Further exploration of its applications in diverse catalytic reactions, development of novel derivatives with enhanced catalytic properties, and detailed investigations into its toxicity and environmental impact are promising avenues for future research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.